Methyl gambogate
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Overview
Description
Methyl gambogate is a derivative of gambogic acid, a naturally occurring compound found in the resin of the Garcinia hanburyi tree. Gambogic acid has been studied extensively for its potential therapeutic properties, particularly its anti-cancer and anti-angiogenic activities . This compound, like its parent compound, exhibits significant biological activities and has been the subject of various scientific investigations.
Preparation Methods
The synthesis of methyl gambogate typically involves the modification of gambogic acid. One common method includes the esterification of gambogic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl gambogate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms using agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl gambogate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of methyl gambogate involves its interaction with various molecular targets and pathways:
Induction of Apoptosis: This compound induces apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death.
Inhibition of Angiogenesis: It inhibits angiogenesis by blocking the signaling pathways that promote the growth of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow.
Molecular Targets: Key molecular targets include the vascular endothelial growth factor (VEGF) receptor and the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Methyl gambogate is compared with other similar compounds, such as:
Gambogic Acid: The parent compound of this compound, known for its potent anti-cancer and anti-angiogenic properties.
Gambogic Acid Derivatives: Various derivatives of gambogic acid have been synthesized and studied for their enhanced biological activities and reduced toxicity.
Podophyllotoxin: Another natural compound with anti-cancer properties, used as a reference in studies involving this compound.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C39H46O8 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
methyl (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C39H46O8/c1-21(2)11-10-16-37(8)17-15-25-30(40)29-31(41)27-19-24-20-28-36(6,7)47-38(34(24)42,18-14-23(5)35(43)44-9)39(27,28)46-33(29)26(32(25)45-37)13-12-22(3)4/h11-12,14-15,17,19,24,28,40H,10,13,16,18,20H2,1-9H3/b23-14-/t24-,28+,37-,38+,39-/m1/s1 |
InChI Key |
MFUIGIDUBRLELJ-ITGPLMSCSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C |
Origin of Product |
United States |
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